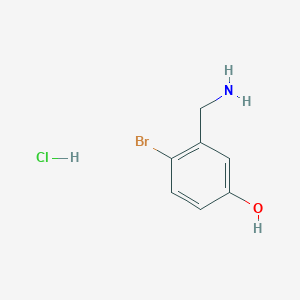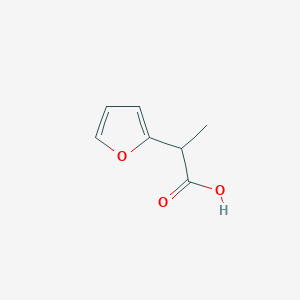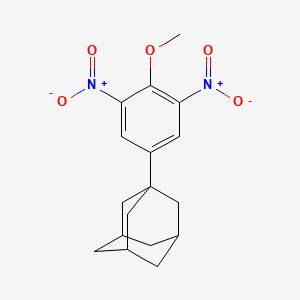
1-(4-Methoxy-3,5-dinitrophenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxy-3,5-dinitrophenyl)adamantane is characterized by the presence of an adamantane moiety, a polycyclic cage molecule with high symmetry and remarkable properties . The adamantane moiety is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .Mechanism of Action
1-(4-Methoxy-3,5-dinitrophenyl)adamantane works by blocking the excessive activation of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. In Alzheimer's disease, the excessive activation of NMDA receptors leads to neuronal damage and cognitive impairment. This compound blocks the excessive activation of NMDA receptors, which helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation, which are both involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1-(4-Methoxy-3,5-dinitrophenyl)adamantane has a number of advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its therapeutic potential. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, this compound does have some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on 1-(4-Methoxy-3,5-dinitrophenyl)adamantane. One area of research is the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the potential use of this compound for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, there is a need for further research on the long-term effects of this compound and its potential for preventing the development of Alzheimer's disease.
Synthesis Methods
1-(4-Methoxy-3,5-dinitrophenyl)adamantane is synthesized from adamantane, which is a cyclic hydrocarbon. The synthesis method involves the reaction of adamantane with 4-methoxy-3,5-dinitrobenzyl chloride in the presence of a base. The reaction produces this compound, which is then purified through recrystallization.
Scientific Research Applications
1-(4-Methoxy-3,5-dinitrophenyl)adamantane has been extensively studied for its therapeutic potential in treating Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral disturbances, and improve quality of life in patients with Alzheimer's disease. This compound has also been studied for its potential in treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
1-(4-methoxy-3,5-dinitrophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-24-16-14(18(20)21)5-13(6-15(16)19(22)23)17-7-10-2-11(8-17)4-12(3-10)9-17/h5-6,10-12H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEIWPHNBSXISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

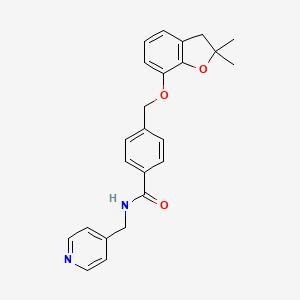

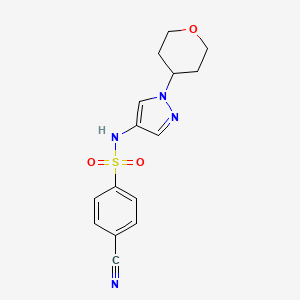
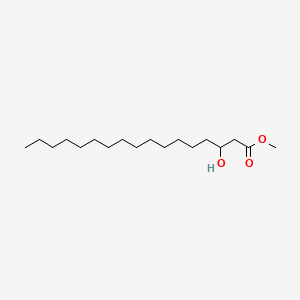
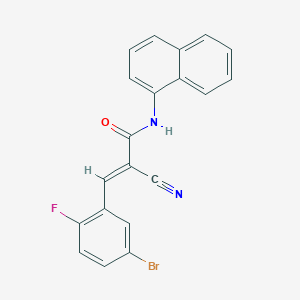
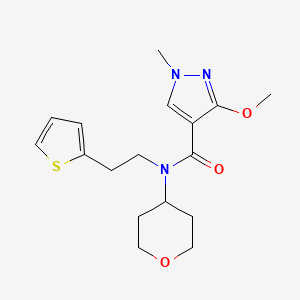
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
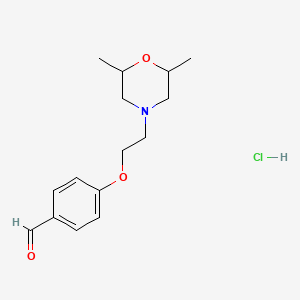

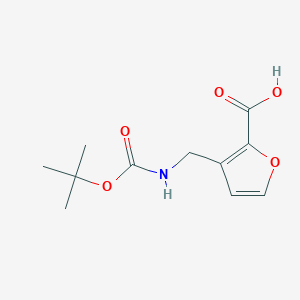
![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2624692.png)
